2-Methyl-4,6-quinolinediol, also known as 2-methylquinoline-4,6-diol, is a heterocyclic organic compound with significant biological and chemical relevance. Its molecular formula is , and it features hydroxyl groups at the 4 and 6 positions of the quinoline ring. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in developing antimicrobial and anticancer agents.
2-Methyl-4,6-quinolinediol is classified under the quinoline derivatives, which are known for their diverse biological activities. It can be derived from various natural and synthetic sources, often synthesized through several chemical reactions involving quinoline precursors. The compound is recognized for its structural uniqueness, which enhances its reactivity and potential applications in various fields, including pharmaceuticals and materials science.
The synthesis of 2-Methyl-4,6-quinolinediol can be accomplished through multiple methods:
Technical details of the synthesis include using catalysts like ionic liquids or montmorillonite K-10 to facilitate reactions while adhering to green chemistry principles.
The synthesis typically involves:
The molecular structure of 2-Methyl-4,6-quinolinediol consists of a quinoline ring system with hydroxyl groups at positions 4 and 6. The presence of the methyl group at position 2 contributes to its unique chemical properties.
Key structural data includes:
2-Methyl-4,6-quinolinediol participates in various chemical reactions:
Common reagents used include:
The mechanism of action for 2-Methyl-4,6-quinolinediol primarily involves its interaction with specific molecular targets within biological systems. It has been shown to inhibit enzymes crucial for DNA replication, such as topoisomerases. This inhibition can lead to cell cycle arrest in cancer cells, making it a potential candidate for anticancer drug development .
Key chemical properties include:
Relevant data from spectroscopic analyses indicate distinct absorption characteristics that confirm its structural integrity .
2-Methyl-4,6-quinolinediol has several scientific uses:
Research continues into its effectiveness as a therapeutic agent against various pathogens, highlighting its potential role in modern medicine .
The quinoline scaffold—a fusion of benzene and pyridine rings—represents one of organic chemistry’s most privileged heterocyclic architectures. Within this broad class, 2-methyl-4,6-quinolinediol distinguishes itself through its unique substitution pattern, featuring hydroxyl groups at positions 4 and 6 and a methyl group at position 2. This arrangement confers distinctive electronic properties and molecular recognition capabilities, enabling diverse biological interactions. As a high-value synthetic target, it bridges traditional heterocyclic chemistry and modern drug discovery paradigms, particularly in oncology, infectious diseases, and materials science. Its dual hydroxyl groups facilitate potent redox chemistry, while the methyl group fine-tunes lipophilicity and steric accessibility. This review synthesizes current knowledge on this compound, emphasizing its historical context, pharmacophoric significance, and emergent applications across scientific disciplines [2] [7].
The journey of quinoline chemistry began with the isolation of natural alkaloids like quinine and cinchonine in the early 19th century. The first synthetic quinoline, 2-methylquinoline, was reported in 1879 via Skraup’s reaction—aniline, glycerol, and sulfuric acid catalyzed by nitrobenzene. This method, though revolutionary, faced limitations: harsh conditions, low yields, and poor regioselectivity. The mid-20th century witnessed advances in cyclization strategies, including:
For 4,6-dioxygenated quinolines, microwave-assisted synthesis emerged as a breakthrough. By 2001, solvent-free protocols using p-TsOH under microwave irradiation reduced reaction times from hours to minutes (yields: 75–90%) [6]. The 2-methyl-4,6-quinolinediol scaffold specifically benefited from regioselective protection/deprotection strategies, enabling orthogonal functionalization. Modern catalytic methods employ indium(III) chloride or nanopalladium to enhance efficiency and sustainability [6] [8].
Table 1: Physicochemical Properties of 2-Methyl-4,6-Quinolinediol
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₁₀H₉NO₂ | Calculated |
logP (Octanol-Water) | 1.8–2.2* | Computational estimate |
pKa (4-OH/6-OH) | ~7.1/~9.3* | Analog-based prediction |
Aqueous Solubility | 498.5 mg/L (25°C)* | 2-Methylquinoline analog |
Melting Point | >250°C (dec.) | Empirical data |
λₘₐₓ (UV-Vis) | 320–340 nm | Quinoline-diol derivatives |
*Estimated from structural analogs in [5] [9]
Pharmacophore modeling identifies 2-methyl-4,6-quinolinediol’s core features:
Catalyst/HipHop analyses of antioxidant quinolines reveal that three hydrogen bond acceptors and one aromatic ring are essential for radical scavenging. The 4,6-dihydroxy motif aligns perfectly with this model, explaining the compound’s efficacy in quenching DPPH, superoxide (O₂⁻), and hydroxyl (OH·) radicals. Docking simulations confirm that 2-methyl-4,6-quinolinediol occupies the catalytic cleft of VEGFR-2 via:
Table 2: Hydrogen Bonding Patterns in Quinoline-Based Pharmacophores
Target Protein | H-Bond Donor | H-Bond Acceptor | Binding Affinity (ΔG, kcal/mol) |
---|---|---|---|
VEGFR-2 Kinase | 4-OH | Cys919 | -9.2* |
EGFR Tyrosine Kinase | 6-OH | Thr830 | -8.7* |
Soybean LOX | 4-OH | His499 | -7.5† |
*Molecular dynamics data [8]; †LOX inhibitors [2]
In dual EGFR/VEGFR-2 inhibitors like vandetanib analogs, the 4-amino group is often replaced by 4-hydroxy to enhance redox modulation without sacrificing kinase affinity. This strategic modification leverages the compound’s bifunctional chemical landscape [8].
Anticancer Applications
2-Methyl-4,6-quinolinediol derivatives demonstrate dual kinase inhibition against EGFR and VEGFR-2—key drivers in NSCLC and colon adenocarcinoma. In HT29 and A549 cells, hybrid molecules incorporating this scaffold achieve IC₅₀ values of 10–27 μM, comparable to sorafenib. Mechanistically, they induce G1/S cell cycle arrest and suppress angiogenesis by downregulating HIF-1α/VEGF pathways [8].
Antioxidant Mechanisms
As established in pharmacophore models, the ortho-dihydroxy configuration enables electron transfer to neutralize radicals. In lipid peroxidation assays, quinoline-diols exhibit >90% inhibition at 100 μM—outperforming Trolox. The 2-methyl group further stabilizes phenoxyl radicals via hyperconjugation, extending antioxidant efficacy [1] [2].
Multi-Target Agents
Recent work exploits this scaffold’s synergy between LOX inhibition (IC₅₀: 10–52 μM) and radical scavenging. Hybrids with cinnamic acids (e.g., compound 11e) inhibit lipid peroxidation by 97% while blocking arachidonic acid metabolism—critical in inflammation-cancer nexuses [2].
Table 3: Biological Activities of 2-Methyl-4,6-Quinolinediol Derivatives
Activity Type | Assay | Result | Reference Compound |
---|---|---|---|
EGFR Inhibition | A549 proliferation | IC₅₀: 22–27 μM* | Erlotinib (IC₅₀: 0.1 μM) |
VEGFR-2 Inhibition | HUVEC tube formation | 78% suppression* | Sorafenib (85%) |
LOX Inhibition | Soybean LOX assay | IC₅₀: 10–52 μM† | NDGA (IC₅₀: 7.4 μM) |
Antioxidant Activity | TBARS assay (lipid perox.) | 90–100% inhibition† | Trolox (88%) |
Synthetic Biology & Materials
DECL (DNA-encoded library) screenings identified 2-methyl-4,6-quinolinediol as a tankyrase 1 (TNKS1) binder (IC₅₀: <50 nM), enabling Wnt/β-catenin pathway modulation. In materials science, its rigid π-framework and H-bonding capacity facilitate the design of organic semiconductors and metal-chelating sensors [4].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: